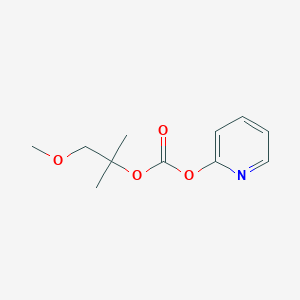![molecular formula C8H6ClNOS B13877925 (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is a chemical compound that belongs to the class of thienopyridines It is characterized by a thieno[3,2-c]pyridine core structure with a chlorine atom at the 4-position and a methanol group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thienopyridine core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major products include dechlorinated or modified thienopyridine derivatives.
Substitution: The major products include substituted thienopyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-pyridin-2-yl)-methanol: This compound has a similar structure but lacks the thieno ring.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyridine core but differ in the substitution pattern and functional groups.
Uniqueness
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methanol group on the thienopyridine core makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H6ClNOS |
|---|---|
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
(4-chlorothieno[3,2-c]pyridin-7-yl)methanol |
InChI |
InChI=1S/C8H6ClNOS/c9-8-6-1-2-12-7(6)5(4-11)3-10-8/h1-3,11H,4H2 |
Clave InChI |
KIYTVFAYUVRFKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=NC=C2CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


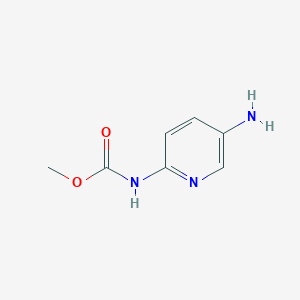
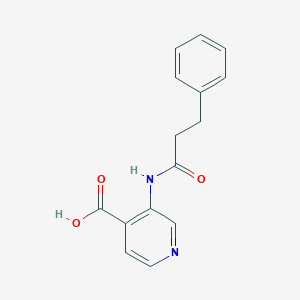
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)
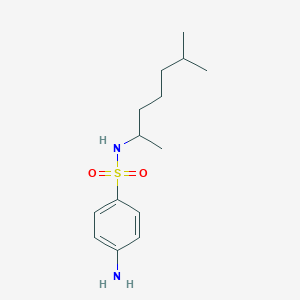

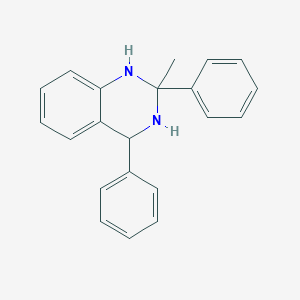
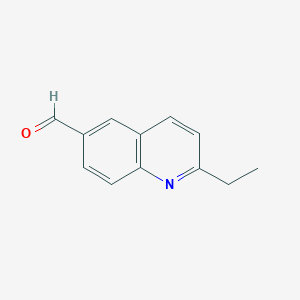

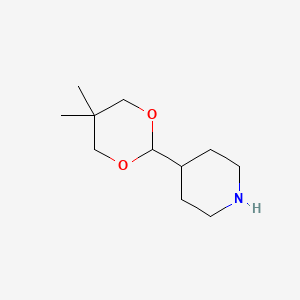
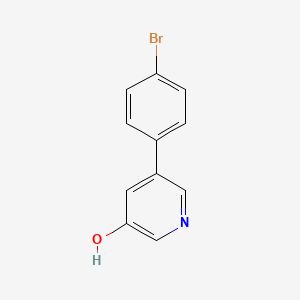
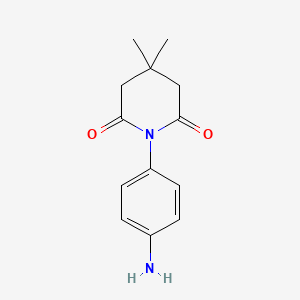
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
